molecular formula C18H14O3 B3361855 2-(Benzyloxy)-1-naphthoic Acid CAS No. 93655-27-7

2-(Benzyloxy)-1-naphthoic Acid

Cat. No.: B3361855
CAS No.: 93655-27-7
M. Wt: 278.3 g/mol
InChI Key: AOCAFDPSJAOBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-1-naphthoic Acid is an organic compound that belongs to the class of naphthoic acids It is characterized by the presence of a benzyloxy group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1-naphthoic Acid typically involves the reaction of 2-hydroxy-1-naphthoic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of hydroxy derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted naphthoic acids depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-1-naphthoic Acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-naphthoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    2-Hydroxy-1-naphthoic Acid: Lacks the benzyloxy group, making it less hydrophobic.

    1-Naphthoic Acid: Does not have the benzyloxy group, resulting in different chemical properties.

Uniqueness: 2-(Benzyloxy)-1-naphthoic Acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This makes it more versatile in various chemical reactions and applications compared to its similar counterparts.

Properties

IUPAC Name

2-phenylmethoxynaphthalene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c19-18(20)17-15-9-5-4-8-14(15)10-11-16(17)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCAFDPSJAOBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sulfamic acid (17.28 g, 178 mmol) was added to a solution of 9 (21.11 g, 80.5 mmol) in acetone (420 ml) and water (210 ml) at 0° C. Over a period of 20 minutes, 80% NaClO2 (10.42 g, 92.2 mmol) was added at 0° C. The solution was stirred at 0° C. for 30 minutes and then concentrated to about 200 ml. After dilution with water (200 ml), the mixture was extracted with CH2Cl2 (1×200 ml, 2×100 ml). The organic layer was dried (MgSO4) and concentrated. Crystallization from cyclohexane/ethyl acetate (1:1) generated 19.12 g (85%) of 10 as pale yellow crystals, mp 127°-128° C. (lit. mp 128°-130° C.).
Quantity
17.28 g
Type
reactant
Reaction Step One
Name
Quantity
21.11 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
10.42 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)-1-naphthoic Acid
Reactant of Route 2
Reactant of Route 2
2-(Benzyloxy)-1-naphthoic Acid
Reactant of Route 3
Reactant of Route 3
2-(Benzyloxy)-1-naphthoic Acid
Reactant of Route 4
Reactant of Route 4
2-(Benzyloxy)-1-naphthoic Acid
Reactant of Route 5
Reactant of Route 5
2-(Benzyloxy)-1-naphthoic Acid
Reactant of Route 6
Reactant of Route 6
2-(Benzyloxy)-1-naphthoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.